molecular formula C6H10N2O B1266077 N-(1-Cyano-1-methylethyl)acetamide CAS No. 40652-06-0

N-(1-Cyano-1-methylethyl)acetamide

Cat. No.: B1266077
CAS No.: 40652-06-0
M. Wt: 126.16 g/mol
InChI Key: LKIVSDJTIHCTLP-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-methylethyl)acetamide ( 40652-06-0) is a high-purity organic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol. This white to off-white crystalline solid is characterized by its reactive acetamide group linked to a cyano-functionalized isopropyl group, making it a valuable and versatile intermediate in organic synthesis . Its calculated density is 0.993±0.06 g/cm³ at 20°C, and it exhibits a solubility of approximately 45 g/L at 25°C . In pharmaceutical research, this compound serves as a key building block for the synthesis of novel bioactive molecules and potential drug candidates . The reactive cyano and amide functional groups allow it to participate in various chemical transformations, making it particularly useful in the design of enzyme inhibitors and receptor modulators . Its structural features contribute to the development of heterocyclic compounds, which are of significant interest in medicinal chemistry . The compound also finds important applications in agricultural chemistry, where it is employed as a precursor in the synthesis of herbicide and fungicide intermediates . Furthermore, its stable yet reactive nature under standard conditions makes it suitable for use in materials science, particularly in the development of high-performance polymers and other advanced materials for industries like electronics and coatings . This product is supplied with comprehensive analytical documentation and is intended for laboratory research use only. It is not approved for diagnostic, therapeutic, human, or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyanopropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)8-6(2,3)4-7/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIVSDJTIHCTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193650
Record name Acetamide, N-(1-cyano-1-methylethyl)-
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40652-06-0
Record name N-(1-Cyano-1-methylethyl)acetamide
Source ChemIDplus
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Record name Acetamide, N-(1-cyano-1-methylethyl)-
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Record name Acetamide, N-(1-cyano-1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-CYANO-1-METHYLETHYL)ACETAMIDE
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Chemical Reactivity and Mechanistic Investigations of N 1 Cyano 1 Methylethyl Acetamide

Fundamental Chemical Transformations

The chemical behavior of N-(1-Cyano-1-methylethyl)acetamide is largely dictated by the reactivity of its acylnitrile and acetamide (B32628) moieties. These functional groups can undergo a variety of transformations, including hydrolysis, nucleophilic additions, and redox reactions.

Hydrolysis Pathways of the Acylnitrile Moiety

The term "acylnitrile moiety" in this compound refers to the N-acyl-α-aminonitrile core. Both the cyano group and the amide group are susceptible to hydrolysis under aqueous conditions, with the reaction outcome being highly dependent on the reaction conditions, particularly the pH. libretexts.orgchemistrysteps.com

Under acidic conditions, the hydrolysis is typically initiated by the protonation of the nitrogen atom of the cyano group. This protonation enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by a water molecule. The resulting intermediate undergoes tautomerization to form an amide. libretexts.orgchemistrysteps.com The acetamide functionality can also be hydrolyzed under acidic conditions, a process that begins with the protonation of the carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. etsu.edu

In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com Similarly, the amide group can be hydrolyzed by the direct nucleophilic addition of a hydroxide ion to the carbonyl carbon. etsu.edu

The hydrolysis of this compound can therefore lead to several products, depending on the selectivity and extent of the reaction. Partial hydrolysis of the cyano group would yield N-(1-carbamoyl-1-methylethyl)acetamide, while complete hydrolysis would lead to the corresponding carboxylic acid. Conversely, selective hydrolysis of the amide bond would produce 2-amino-2-cyanopropane and acetic acid. Complete hydrolysis of both functional groups would result in 2-amino-2-methylpropanoic acid and acetic acid. The relative rates of hydrolysis of the nitrile and amide functions are influenced by steric and electronic factors within the molecule.

Table 1: Plausible Hydrolysis Products of this compound

Hydrolysis ConditionFunctional Group(s) HydrolyzedMajor Product(s)
Mild Acidic/BasicCyano Group (Partial)N-(1-Carbamoyl-1-methylethyl)acetamide
Strong Acidic/BasicCyano Group (Complete)N-(1-Carboxy-1-methylethyl)acetamide
Selective Amide CleavageAmide Group2-Amino-2-cyanopropane, Acetic Acid
Harsh Acidic/BasicBoth Cyano and Amide Groups2-Amino-2-methylpropanoic Acid, Acetic Acid

Nucleophilic Substitution Reactions Involving the Cyano Group

While often discussed in the context of nucleophilic substitution of alkyl halides, the primary reaction of the cyano group in nitriles with nucleophiles is addition to the carbon-nitrogen triple bond. libretexts.org This is due to the significant polarity of the C≡N bond, which makes the carbon atom electrophilic.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the nitrile carbon of this compound. The initial addition results in the formation of an imine anion salt. Subsequent hydrolysis of this intermediate furnishes a ketone. libretexts.org For instance, the reaction with a Grignard reagent would proceed as follows:

Nucleophilic Addition: The Grignard reagent adds across the carbon-nitrogen triple bond.

Hydrolysis: The resulting imine salt is hydrolyzed in an aqueous workup to yield a ketone.

This reactivity provides a valuable synthetic route for the preparation of α-acetamido ketones.

Oxidation and Reduction Chemistry

The functional groups in this compound exhibit distinct behaviors under oxidative and reductive conditions.

Reduction: The cyano group can be readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation, converting the nitrile to a primary amine upon aqueous workup. masterorganicchemistry.comdoubtnut.com The amide functionality can also be reduced by LiAlH₄ to an amine. chemistrysteps.comlibretexts.org Therefore, the reduction of this compound with a strong reducing agent like LiAlH₄ is expected to yield N-(2-amino-1,1-dimethylethyl)ethanamine.

Table 2: Reduction Products of this compound and Related Moieties

Starting MoietyReducing AgentProduct Moiety
NitrileLiAlH₄Primary Amine
AmideLiAlH₄Amine

Oxidation: The oxidation of N-acyl-α-aminonitriles is less commonly described. However, oxidative methods for the synthesis of α-aminonitriles from tertiary amines are known, suggesting that the tertiary carbon atom in this compound could be susceptible to oxidation under specific conditions. mdpi.comnih.gov The development of oxidative C-H bond functionalization techniques may offer pathways to further functionalize this compound. mdpi.com

Carbon-Nitrogen Bond Formation Through Condensation Reactions

Condensation reactions are fundamental in the synthesis of amides and related structures. The formation of this compound itself can be envisioned through such a process. One plausible synthetic route is the acylation of 2-amino-2-cyanopropane with an acetylating agent like acetyl chloride or acetic anhydride.

Conversely, the amide nitrogen in N-substituted acetamides can participate in condensation reactions. For instance, amidation reactions, which involve the formation of an amide from a carboxylic acid and an amine, are a cornerstone of organic synthesis. libretexts.org While the amide nitrogen in this compound is already acylated, the compound can be a precursor to amines (via reduction) which can then undergo condensation reactions.

The Strecker synthesis, a classic method for preparing amino acids, involves the condensation of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed. masterorganicchemistry.comwikipedia.org This highlights the importance of the α-aminonitrile scaffold present in this compound as a key intermediate in the synthesis of more complex molecules.

Intramolecular Cyclization Mechanisms in Related Systems

While this compound itself does not readily undergo intramolecular cyclization due to its structure, derivatives of this compound or related α-aminonitriles can serve as precursors for the synthesis of various heterocyclic systems. The propensity for intramolecular cyclization is highly dependent on the nature of the substituents and the length of the tether connecting the reacting functional groups. wikipedia.org

For instance, α-aminonitriles containing a suitably positioned nucleophile or electrophile can undergo cyclization to form rings of various sizes. Five- and six-membered rings are generally favored due to lower ring strain. wikipedia.org An example is the tandem Michael addition/intramolecular amino-nitrile cyclization, which has been utilized to synthesize dihydroindolizine derivatives. nih.gov In such reactions, an initial intermolecular reaction is followed by an intramolecular cyclization where the amino group attacks the nitrile.

Detailed Mechanistic Studies of Specific Reactions

Detailed mechanistic studies on this compound are not extensively documented in the literature. However, the mechanisms of the fundamental reactions of its constituent functional groups are well-established.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

Protonation: The nitrile nitrogen is protonated by an acid, increasing the electrophilicity of the carbon atom.

Nucleophilic Attack: A water molecule attacks the nitrile carbon.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen.

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide. libretexts.orgchemistrysteps.com

Mechanism of Amide Reduction with LiAlH₄:

Deprotonation (for primary/secondary amides): The acidic proton on the nitrogen is removed by the hydride.

Nucleophilic Attack: A hydride ion from AlH₃ (formed in situ) attacks the carbonyl carbon.

Complex Formation: The oxygen atom coordinates to the aluminum species, forming a good leaving group.

Elimination: The oxygen-aluminum complex is eliminated, forming an iminium ion.

Second Hydride Attack: A second hydride ion attacks the iminium carbon to give the final amine product. chemistrysteps.comlibretexts.org

These established mechanisms provide a solid framework for understanding the reactivity of this compound and for predicting the outcomes of its reactions.

**Che

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of N-(1-Cyano-1-methylethyl)acetamide, providing insights into its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The methyl protons of the acetamide (B32628) group would likely appear as a sharp singlet, while the two methyl groups attached to the quaternary carbon would also produce a singlet, integrating to six protons. The amide proton (N-H) would typically be observed as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the acetamide group, the quaternary carbon bonded to the cyano group, the carbon of the cyano group itself, and the methyl carbons. The chemical shifts of these carbons are indicative of their electronic environment.

Illustrative ¹H and ¹³C NMR Data for this compound (Predicted)

Atom Type ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Acetamide CH₃~2.0~23
C(CH₃)₂~1.6~25
Amide NH~7.5 (broad)-
Quaternary C-~55
Cyano C-~120
Carbonyl C-~170

Note: These are predicted values based on typical chemical shifts for similar functional groups and the actual experimental values may vary. znaturforsch.comresearchgate.net

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the elemental composition and exact mass of this compound. By providing a highly accurate mass measurement, HR-MS can confirm the molecular formula of the compound, C₆H₁₀N₂O. This technique is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For nitrile-containing compounds, characteristic fragmentation pathways may be observed. researchgate.netnih.gov

Expected HR-MS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺127.0866(To be determined experimentally)
[M+Na]⁺149.0685(To be determined experimentally)

Single-Crystal X-ray Diffraction Analysis

Typical Crystallographic Parameters for Small Organic Molecules

Parameter Typical Value/Range
Crystal SystemMonoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (Å)a, b, c dimensions
Bond Lengths (Å)e.g., C-C, C-N, C=O
Bond Angles (°)e.g., C-N-C, O-C-N

Chromatographic Methods for Purity and Identification

Chromatographic techniques are essential for separating this compound from impurities and for its positive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sigmaaldrich.comunifr.ch For a compound like this compound, which is expected to have sufficient volatility, GC-MS can be used to assess its purity and to identify it based on its retention time and mass spectrum. The electron ionization (EI) mass spectrum will show a molecular ion peak (if stable enough) and a series of fragment ions that are characteristic of the molecule's structure. Analysis of N-acyl amino acid derivatives by GC-MS often requires derivatization to increase volatility and thermal stability. nih.govnih.gov

Illustrative GC-MS Parameters for Analysis of Amide Compounds

Parameter Condition
GC Columne.g., Capillary column (e.g., DB-5ms)
Injection Temperature250 °C
Oven ProgramTemperature gradient (e.g., 50 °C to 250 °C)
Carrier GasHelium
MS Ionization ModeElectron Ionization (EI)
Mass AnalyzerQuadrupole or Time-of-Flight

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data and to predict the properties of this compound. rsc.org Density Functional Theory (DFT) is a commonly used method to calculate optimized molecular geometry, vibrational frequencies (to compare with IR spectroscopy), and NMR chemical shifts. researchgate.net These theoretical calculations can aid in the interpretation of experimental spectra and provide insights into the molecule's electronic structure and reactivity. Computational studies on related acetamide derivatives have been used to investigate their biological activities and molecular properties. nih.govresearchgate.net

Theoretical Studies of Reaction Mechanisms and Pathways

A comprehensive search of scientific literature and chemical databases did not yield specific theoretical studies detailing the reaction mechanisms and pathways for the formation or reactivity of this compound. Computational investigations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction energetics, transition states, and intermediate stability. However, such dedicated computational analyses for this particular compound are not publicly available in the reviewed sources.

Molecular Docking and Intermolecular Interaction Studies

There is no specific information available in the reviewed scientific literature regarding molecular docking or dedicated intermolecular interaction studies for this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, frequently used in drug design to understand how a ligand might bind to a protein's active site. Studies of this nature have not been published for this compound. Similarly, detailed computational analyses of its non-covalent intermolecular interactions, such as hydrogen bonding or van der Waals forces with other molecules, are not available.

Prediction of Molecular Descriptors (e.g., Collision Cross Section)

The prediction of molecular descriptors is a critical aspect of modern analytical and computational chemistry, providing valuable information for substance identification and characterization. The Collision Cross Section (CCS) is a key molecular descriptor that reflects the size, shape, and charge of an ion in the gas phase. It is an important parameter in ion mobility spectrometry-mass spectrometry (IMS-MS), which adds another dimension of separation and identification to analytical workflows.

For this compound, predicted CCS values have been calculated for various adducts using computational models. These predictions are valuable for the tentative identification of the compound in complex mixtures when experimental standards are not available. The table below presents the predicted CCS values for different ionic adducts of this compound.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺127.08659129.1
[M+Na]⁺149.06853137.6
[M-H]⁻125.07204130.3
[M+NH₄]⁺144.11314149.0
[M+K]⁺165.04247138.0
[M+H-H₂O]⁺109.07658118.3
[M+HCOO]⁻171.07752148.4
[M+CH₃COO]⁻185.09317187.6
[M]⁺126.07877124.1
[M]⁻126.07986124.1

Future Research Directions and Perspectives

Emerging Synthetic Strategies and Green Chemistry Applications

The development of environmentally benign synthetic routes for N-(1-Cyano-1-methylethyl)acetamide is a key area of future research. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, offer a framework for this pursuit. imist.marsc.org Research could focus on solvent-free reaction conditions, the use of safer, alternative solvents to replace hazardous ones like dichloromethane, and methods that improve atom economy by minimizing waste products. imist.ma For instance, exploring catalytic methods that avoid the use of toxic reagents like pyridine (B92270) and reduce the formation of byproducts like acetic acid would be a significant advancement. imist.ma

Novel Reaction Discovery and Mechanistic Insights for Cyanomide Chemistry

The cyanamide (B42294) moiety within this compound is a versatile functional group that can participate in a variety of chemical transformations. researchgate.net Future research will likely focus on discovering novel reactions and gaining deeper mechanistic insights into cyanamide chemistry. The carbon-nitrogen triple bond of cyanamides is known to undergo cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, leading to the formation of five- and six-membered heterocyclic rings. mdpi.com Further investigation into these and other reaction pathways, including N-CN bond cleavage, aminocyanation, and electrophilic cyanation, could reveal new synthetic possibilities. mdpi.comresearchgate.net A deeper understanding of the reaction mechanisms, which may involve intermediates like cyanamide anions or the activation of the N-cyano group, is crucial for controlling reaction outcomes and designing new synthetic strategies. mdpi.com

Untapped Applications in Advanced Materials and Specialized Chemical Technologies

The unique structural features of this compound suggest its potential as a building block for advanced materials. Amide-containing compounds have found applications in polymers, dyes, and liquid crystals. nih.gov Future research could explore the incorporation of this compound into polymer backbones to modify material properties or its use as a precursor for the synthesis of novel functional materials. The presence of both a nitrile and an amide group could be leveraged to create materials with specific electronic, optical, or recognition properties. For example, the nitrile group's polarity could be exploited in the design of sensors or separation materials. ontosight.ai

Integration of Computational and Experimental Approaches for Predictive Research

The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. nih.gov For this compound, computational methods can be employed to predict its reactivity, spectroscopic properties, and potential interactions with other molecules. This predictive power can guide experimental efforts, saving time and resources. nih.gov For instance, molecular docking simulations could be used to screen for potential biological targets or to design new catalysts for its synthesis or derivatization. mdpi.comnih.gov This integrated approach, combining theoretical calculations with laboratory validation, will accelerate the discovery of new applications and a deeper understanding of the compound's behavior. nih.gov

Q & A

Q. Q. How can isotopic labeling (e.g., 13C^{13} \text{C}-cyanide) elucidate metabolic pathways in vitro?

  • Method : Synthesize 13C^{13} \text{C}-labeled analog via K13CN^{13} \text{CN} substitution. Track metabolite formation in hepatocyte assays using LC-MS/MS. Detection of 13C^{13} \text{C}-labeled carboxylic acid derivatives confirms CYP450-mediated oxidation .

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N-(1-Cyano-1-methylethyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.